molecular formula C15H17NO3S B11682742 Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B11682742
M. Wt: 291.4 g/mol
InChI Key: MSLUDEHHKMPLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a benzamido group attached to a dihydrothiophene ring, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-dihydrothiophene-2-carboxylic acid methyl ester in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    Methyl 3-(3,5-dimethylbenzamido)-thiophene-2-carboxylate: Lacks the dihydro component in the thiophene ring.

    Ethyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate: Has an ethyl ester instead of a methyl ester.

    Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate group.

Uniqueness: Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the presence of both the benzamido and dihydrothiophene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

methyl 4-[(3,5-dimethylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate

InChI

InChI=1S/C15H17NO3S/c1-9-6-10(2)8-11(7-9)14(17)16-12-4-5-20-13(12)15(18)19-3/h6-8H,4-5H2,1-3H3,(H,16,17)

InChI Key

MSLUDEHHKMPLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(SCC2)C(=O)OC)C

Origin of Product

United States

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